2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Mechanism of Action
Target of Action
Des-cyano diclazuril, also known as 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, UNII-N435530P73, or Diclazuril impurity F, is a benzeneacetonitrile anticoccidial agent . It has potent activity against various stages of Eimeria tenella .
Mode of Action
It is known that the activity of diclazuril is directed only against specific endogen stages of eimeria species . Its effect on the asexual or sexual stages of coccidies blocks the excretion of oocysts, inducing an interruption of the life cycle of the parasites .
Biochemical Pathways
It is suggested that the compound might interfere with the normal functioning of the parasite’s biochemical pathways, leading to its death .
Result of Action
Des-cyano diclazuril has been shown to induce ultrastructural changes and significantly increase the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites of Eimeria tenella . It also attenuates the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .
Action Environment
It is known that the efficacy of anticoccidial drugs can be influenced by various factors, including the parasite’s life cycle, the host’s immune response, and the presence of other microorganisms .
Biochemical Analysis
Cellular Effects
Des-cyano diclazuril has been shown to have effects on various types of cells and cellular processes . It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . It also affects the expression of secretory immunoglobulin A (SIgA) in the caecum .
Molecular Mechanism
It is known to affect the proteome of second-generation merozoites of Eimeria tenella .
Temporal Effects in Laboratory Settings
It is known that diclazuril has been used in short term and accelerated stability studies for determination in bulk powder and in its pharmaceutical formulation .
Dosage Effects in Animal Models
Des-cyano diclazuril has been used in chickens for fattening, turkeys for fattening, guinea fowl for fattening and breeding at a dose range of 0.8–1.2 mg diclazuril/kg of complete feed up to a maximum age of 12 weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with appropriate aromatic amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The triazine ring can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out under reflux conditions with solvents such as 1,4-dioxane or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted triazine derivatives, while hydrolysis can produce amides or carboxylic acids.
Scientific Research Applications
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2-Amino-4,6-dichloro-1,3,5-triazine: Known for its antimicrobial properties.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the development of herbicides and pharmaceuticals.
Uniqueness
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione stands out due to its specific substitution pattern and the presence of a benzyl group
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYBVAJQBYWJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158289 | |
Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133648-80-3 | |
Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N435530P73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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